molecular formula C20H26N2O4S B2969124 (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide CAS No. 2380195-87-7

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide

Cat. No. B2969124
CAS RN: 2380195-87-7
M. Wt: 390.5
InChI Key: FSOVGVCRSIFNFY-DUXPYHPUSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystallography : A study by Wu et al. (2014) explores the synthesis of benzamide derivatives, including compounds similar to (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide. This research focuses on the novel synthesis methods and crystal structures of these compounds, which have potential applications in identifying binding sites for modulators of specific receptors (Wu et al., 2014).

Pharmacological and Biological Activities

  • Anti-Fatigue Effects : The same study by Wu et al. (2014) also investigates the anti-fatigue effects of benzamide derivatives in animal models, specifically in weight-loaded forced swimming mice. This suggests potential therapeutic applications of these compounds in combating fatigue (Wu et al., 2014).

  • Anticonvulsant Activity : A study by Edafiogho et al. (1992) on a series of novel enaminones, which are structurally related to the compound , demonstrates significant anticonvulsant activity with low neurotoxicity in various models. This indicates the potential use of similar compounds in the treatment of convulsive disorders (Edafiogho et al., 1992).

  • Antimicrobial Agents : Sahin et al. (2012) report the design and synthesis of 1,2,4-triazole derivatives containing a morpholine moiety, showing that some of these compounds possess good to moderate antimicrobial activity. This research suggests potential applications of similar compounds in antimicrobial therapies (Sahin et al., 2012).

  • Cancer Research : A study by Wang et al. (2015) on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, which are structurally similar to the compound , shows potent antiproliferative activities against various cancer cell lines. This suggests the potential application of related compounds in cancer treatment (Wang et al., 2015).

Chemical Properties and Applications

  • Reactivity and Transformations : Research on the reactivity and transformations of enaminone-based compounds, such as those explored by Nuvole and Paglietti (1989), provides insights into the chemical properties and potential applications of this compound in various chemical syntheses (Nuvole & Paglietti, 1989).

  • Corrosion Inhibition : Yadav et al. (2016) study benzimidazole derivatives as corrosion inhibitors, which is relevant as the compound shares structural similarities. These findings can be extrapolated to suggest potential applications of similar compounds in protecting materials against corrosion (Yadav et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c23-19(4-2-16-1-3-17-18(13-16)26-15-25-17)21-14-20(5-11-27-12-6-20)22-7-9-24-10-8-22/h1-4,13H,5-12,14-15H2,(H,21,23)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOVGVCRSIFNFY-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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